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3-Methyl-1-pentanol - 20281-83-8

3-Methyl-1-pentanol

Catalog Number: EVT-3557312
CAS Number: 20281-83-8
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol
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Product Introduction

Description
3-methylpentanol is a primary alcohol that is pentanol substituted by a methyl group at position 3. It has a role as a plant metabolite.
3-Methyl-1-pentanol is a natural product found in Solanum lycopersicum, Artemisia capillaris, and other organisms with data available.
Overview

3-Methyl-1-pentanol is a primary alcohol classified under the category of aliphatic alcohols. Its molecular formula is C6H14OC_6H_{14}O, and it is recognized for its distinct structure, which includes a methyl group at the third carbon of the pentanol chain. This compound is often utilized in various chemical applications due to its solvent properties and role as an organic intermediate.

Source and Classification

3-Methyl-1-pentanol can be sourced from both natural and synthetic processes. It has been identified as a plant metabolite, indicating its presence in biological systems . In terms of classification, it falls under the category of alcohols, specifically as a branched-chain aliphatic alcohol. Its Chemical Abstracts Service Registry Number (CAS RN) is 589-35-5, which helps in identifying the compound in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Methyl-1-pentanol can be achieved through several methods:

  1. Hydroformylation: This process involves the reaction of propylene with carbon monoxide and hydrogen to produce 3-methylbutanal, which can then be reduced to yield 3-methyl-1-pentanol.
  2. Grignard Reaction: A Grignard reagent can react with formaldehyde to produce a secondary alcohol, which upon further reduction can give 3-Methyl-1-pentanol.
  3. Reduction of Ketones: The reduction of 3-methylpentan-2-one using sodium borohydride or lithium aluminum hydride can also yield this alcohol.

These methods highlight the versatility in synthesizing 3-Methyl-1-pentanol, allowing for adjustments based on available reagents and desired purity levels.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Methyl-1-pentanol features a hydroxyl group (-OH) attached to the first carbon of a six-carbon chain with a methyl group on the third carbon. The structural formula can be represented as follows:

CH3CH2C(CH3)CH2CH2OH\text{CH}_3-\text{CH}_2-\text{C}(\text{CH}_3)-\text{CH}_2-\text{CH}_2-\text{OH}

Key data regarding its molecular structure includes:

  • Molecular Weight: Approximately 102.18 g/mol
  • Boiling Point: 152 °C
  • Flash Point: 58 °C
  • Density: Approximately 0.83 g/cm³ at 20 °C .
Chemical Reactions Analysis

Reactions and Technical Details

3-Methyl-1-pentanol participates in various chemical reactions typical for alcohols:

  1. Oxidation: It can be oxidized to form ketones or aldehydes, depending on the conditions used (e.g., using chromic acid).
  2. Esterification: Reacting with carboxylic acids can yield esters, which are important in flavor and fragrance industries.
  3. Dehydration: Under acidic conditions, dehydration may occur to form alkenes.

These reactions demonstrate its utility in organic synthesis and industrial applications.

Mechanism of Action

Process and Data

The mechanism of action for 3-Methyl-1-pentanol primarily revolves around its reactivity as an alcohol. In oxidation reactions, for instance, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. This process typically involves:

  • Formation of a chromate ester intermediate when using chromic acid.
  • Subsequent elimination leads to the formation of an aldehyde or ketone.

This transformation is crucial in synthetic organic chemistry for creating more complex molecules from simpler alcohols.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-Methyl-1-pentanol include:

  • Appearance: Colorless to light yellow clear liquid.
  • Refractive Index: Approximately 1.41.
  • Solubility: It is moderately soluble in water due to the presence of the hydroxyl group but more soluble in organic solvents.

Chemical properties include:

  • Reactivity with strong oxidizing agents.
  • Ability to undergo substitution reactions typical for primary alcohols .

These properties make it suitable for various applications in chemical synthesis and industrial processes.

Applications

Scientific Uses

3-Methyl-1-pentanol finds numerous applications across different fields:

  • Solvent: Used as a solvent in chemical reactions due to its ability to dissolve various organic compounds.
  • Intermediate: Acts as an intermediate in the synthesis of fragrances, flavors, and other organic chemicals.
  • Research Tool: Utilized in biochemical research as a substrate for studying enzyme activity related to long-chain alcohol biosynthesis .

Its versatility underscores its importance in both laboratory settings and industrial applications.

Biosynthetic Pathways and Precursor Utilization in 3-Methyl-1-pentanol Production

Enzymatic Mechanisms in Microbial Biosynthesis of 3-Methyl-1-pentanol

The biosynthesis of 3-methyl-1-pentanol (C6H14O) in microorganisms follows a conserved multi-step enzymatic pathway centered around the decarboxylation and reduction of specific α-keto acid precursors. Engineered Escherichia coli has emerged as a key model organism for elucidating these mechanisms, particularly through heterologous expression of the branched-chain keto acid decarboxylase (KDC) from Lactococcus lactis, encoded by the kivd gene. This enzyme catalyzes the critical decarboxylation of 2-keto-4-methylhexanoate (KMH) to yield 3-methylpentanal [8] [9]. The resulting aldehyde intermediate undergoes subsequent reduction to 3-methyl-1-pentanol through the action of endogenous alcohol dehydrogenases (ADHs), which utilize NAD(P)H as a cofactor. The broad substrate specificity of KivD enables it to process longer-chain keto acids beyond those typically involved in fusel alcohol production [8].

Metabolic engineering efforts have significantly optimized this pathway. For instance, protein engineering of KivD has yielded mutants (F381L/V461A) with enhanced activity toward KMH, increasing 3-methyl-1-pentanol titers to 384.3 mg/L in recombinant E. coli strains [4]. Simultaneously, engineering the substrate specificity of 2-isopropylmalate synthase (LeuA), particularly through the G462D/S139G mutant, facilitates the chain elongation cycle required for KMH synthesis, further boosting production to 793.5 mg/L [4]. These enzymatic steps operate under anaerobic or microaerobic conditions that favor redox balance through alcohol formation rather than oxidative metabolism.

Table 1: Key Enzymes in the Engineered Biosynthetic Pathway for 3-Methyl-1-pentanol

EnzymeGene SourceFunctionEngineering ApproachEffect on 3-Methyl-1-pentanol Production
Branched-chain keto acid decarboxylase (KDC)Lactococcus lactis (kivd)Decarboxylates 2-keto-4-methylhexanoate to 3-methylpentanalF381L/V461A mutationsIncreased titer to 384.3 mg/L
Alcohol dehydrogenase (ADH)Saccharomyces cerevisiae (ADH6)Reduces 3-methylpentanal to 3-methyl-1-pentanolNative expression in E. coliCompletes reduction step
2-Isopropylmalate synthaseNative E. coli (leuA)Catalyzes chain elongation in KMH precursor synthesisG462D/S139G mutationsIncreased titer to 793.5 mg/L
Acetolactate synthaseBacillus subtilis (alsS)Enhances pyruvate condensation for precursor supplyHeterologous expressionIncreases precursor pool

Role of Branched-Chain Amino Acid Metabolism in Precursor Availability

The metabolic precursor for 3-methyl-1-pentanol, 2-keto-4-methylhexanoate (KMH), originates from the extended carbon backbone assembly pathways typically associated with branched-chain amino acid (BCAA) biosynthesis. Unlike the direct deamination of amino acids in the Ehrlich pathway (which produces shorter-chain alcohols like 3-methyl-1-butanol from leucine), KMH synthesis requires elongation of the BCAA skeleton [8] [9]. This process involves the leucine biosynthetic machinery, where key enzymes are co-opted for non-natural substrate elongation. Specifically, 2-isopropylmalate synthase (LeuA) initiates the elongation by catalyzing the condensation of α-ketoisovalerate (derived from valine biosynthesis) with acetyl-CoA to form 3-carboxy-3-hydroxy-4-methylhexanoate. Subsequent enzymatic steps involving isopropylmalate dehydratase (LeuC/LeuD) and isopropylmalate dehydrogenase (LeuB) modify this intermediate, ultimately yielding KMH [4] [9].

Precursor availability is tightly regulated through feedback inhibition within native BCAA pathways. Metabolic engineering strategies overcome this limitation by expressing feedback-resistant variants of LeuA and enhancing carbon flux through upstream pathways. For example, overexpression of alsS from Bacillus subtilis (encoding acetolactate synthase) efficiently channels pyruvate towards α-ketoisovalerate—a crucial building block for chain elongation [8]. Additionally, knockout of competing pathways (metA, tdh) redirects metabolic flux toward KMH synthesis. Yeasts like Saccharomyces cerevisiae exhibit a different regulatory paradigm, where KMH formation likely occurs through promiscuous activity of enzymes in the isoleucine/valine pathway, though titers remain considerably lower than in engineered bacteria due to inherent redox constraints and the absence of specialized elongation enzymes [1] [9].

Comparative Analysis of Anabolic Pathways Across Bacterial and Fungal Species

The biosynthetic routes to 3-methyl-1-pentanol demonstrate significant divergence between bacterial and fungal systems, reflecting distinct metabolic adaptations. Engineered bacterial systems (primarily E. coli) leverage the plasticity of the leucine biosynthesis pathway, enabling rational extension of carbon chains through enzyme engineering. This approach capitalizes on bacterial efficiency in precursor generation and tolerance to genetic manipulation. The highest reported yields (∼800 mg/L) originate from extensively engineered E. coli strains expressing mutant leuA and kivd genes, along with optimizations in cofactor regeneration and precursor supply [4] [8] [9].

In contrast, fungal production occurs predominantly as a secondary metabolite via non-specific enzymatic reactions within complex microbial communities. Spoilage yeasts like Pichia fermentans and Cryptococcus laurentii generate 3-methyl-1-pentanol as part of a broader volatile organic compound (VOC) profile during food spoilage, particularly under modified atmosphere conditions on plant substrates [1]. Filamentous fungi and yeasts associated with fermented foods utilize variants of the Ehrlich pathway, but their capacity for producing longer-chain alcohols like 3-methyl-1-pentanol is limited by the absence of efficient chain-elongation mechanisms comparable to bacterial LeuA. Geographically distinct fermentations, such as Chinese baijiu, reveal fungal community-specific VOC signatures. Jiangxiang-style baijiu, produced in specific river basins (latitude 27–28°N), contains significantly higher levels of complex alcohols, including 3-methyl-1-pentanol, correlating with the dominance of Saccharomyces and Lactobacillus consortia . This suggests microbial interactions may enhance pathway completeness in fungi—where one organism generates precursors (e.g., α-keto acids) that another converts to the alcohol.

Table 2: Comparative Analysis of 3-Methyl-1-pentanol Biosynthesis Pathways Across Microorganisms

CharacteristicEngineered Bacteria (e.g., E. coli)Wild-Type Fungi/Yeasts
Primary PathwayEngineered leucine extension pathwayNon-specific Ehrlich pathway derivatives
Key Precursor2-Keto-4-methylhexanoate (KMH)Undefined α-keto acids (likely from BCAA metabolism)
Rate-Limiting StepLeuA-catalyzed chain elongationPrecursor availability and decarboxylase specificity
Maximum Reported Titer793.5 mg/L (engineered strains)Trace amounts (part of complex VOC profiles)
RegulationFeedback-resistant enzymes, pathway knock-insSubstrate induction, community interactions
Ecological ContextLaboratory bioreactorsFood spoilage, spontaneous fermentations
Key EnzymesKivD (decarboxylase), Engineered LeuA, ADH6Broad-specificity decarboxylases, ADHs

Natural production in fungi remains quantitatively minor compared to engineered bacteria. For instance, studies on mixed-lettuce agar inoculated with spoilage yeasts detected 3-methyl-1-pentanol only after microbial counts exceeded 6.0–6.5 log CFU/cm², with concentrations rising significantly above 7 log CFU/cm² [1]. This contrasts sharply with the gram-per-liter yields achievable in optimized bacterial systems. The ecological role of 3-methyl-1-pentanol in fungi may relate to signaling or competitive inhibition rather than primary metabolism, explaining the lack of dedicated high-flux pathways. Nevertheless, fungal systems offer biodiversity for discovering novel enzymes, such as decarboxylases with activity toward longer-chain keto acids, which could enhance future engineering efforts [1] [9].

Properties

CAS Number

20281-83-8

Product Name

3-Methyl-1-pentanol

IUPAC Name

3-methylpentan-1-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3

InChI Key

IWTBVKIGCDZRPL-UHFFFAOYSA-N

SMILES

CCC(C)CCO

Solubility

0.04 M
1.195e+004 mg/L @ 25 °C (est)

Canonical SMILES

CCC(C)CCO

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